Product packaging for Cyclohexylammonium stearate(Cat. No.:CAS No. 15860-21-6)

Cyclohexylammonium stearate

Cat. No.: B105065
CAS No.: 15860-21-6
M. Wt: 383.7 g/mol
InChI Key: DBKKYJPKNUNYFA-UHFFFAOYSA-N
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Description

Cyclohexylammonium stearate (CAS 15860-21-6) is an organic ammonium salt formed from stearic acid and cyclohexylamine in a 1:1 ratio, with the molecular formula C₂₄H₄₉NO₂ and a molar mass of 383.7 g/mol . This compound belongs to the class of alkylammonium stearates, which are of significant interest in contemporary chemical research due to their versatile, amphiphilic nature—combining a hydrophilic ammonium head group with a long, hydrophobic alkyl chain . This structure imparts surfactant-like properties, making it a relevant compound in the study of self-assembly, micelle formation in non-aqueous solvents, and interfacial phenomena . In applied research, this compound has been investigated for its efficacy as a vapor phase corrosion inhibitor for ferrous metals, with studies evaluating its performance under various accelerated test conditions . Its historical and ongoing application is also noted in the rubber industry, where it functions as a vulcanization accelerator, improving the physical properties of vulcanized rubber products . Furthermore, the compound serves as a model for understanding the synthesis, characterization, and properties of long-chain alkylammonium salts, which are crucial precursors in the synthesis of metal stearates and monodisperse metal oxide nanoparticles . The compound is typically synthesized via a neutralization reaction between equimolar proportions of stearic acid and cyclohexylamine . As a salt of cyclohexylamine, it shares the handling and toxicity considerations of its precursor . This product is intended For Research Use Only and is not approved for human or veterinary, diagnostic, or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H49NO2 B105065 Cyclohexylammonium stearate CAS No. 15860-21-6

Properties

IUPAC Name

cyclohexanamine;octadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2.C6H13N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;7-6-4-2-1-3-5-6/h2-17H2,1H3,(H,19,20);6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKKYJPKNUNYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H49NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166474
Record name Octadecanoic acid, compd. with cyclohexanamine (1:1) (9CI)
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Molecular Weight

383.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15860-21-6
Record name Octadecanoic acid, compd. with cyclohexanamine (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stearic acid, compd. with cyclohexylamine (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, compd. with cyclohexanamine (1:1) (9CI)
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Record name Cyclohexylammonium stearate
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Synthetic Pathways and Reaction Mechanisms

Conventional Synthetic Methodologies for Cyclohexylammonium Stearate (B1226849)

The primary method for synthesizing cyclohexylammonium stearate is through a direct acid-base neutralization reaction.

Salt Formation from Stearic Acid and Cyclohexylamine (B46788)

The fundamental reaction involves the combination of stearic acid, a long-chain saturated fatty acid, and cyclohexylamine, a cyclic primary amine. The reaction is a classic acid-base neutralization where the acidic proton of the carboxylic acid group in stearic acid is transferred to the basic nitrogen atom of the cyclohexylamine. This results in the formation of the cyclohexylammonium cation and the stearate anion, which are held together by electrostatic attraction to form the salt, this compound. drdo.gov.inpressbooks.pub A stoichiometric 1:1 molar ratio of stearic acid to cyclohexylamine is critical to ensure complete reaction and avoid the presence of unreacted starting materials in the final product.

Solvent-Based and Solvent-Free Reaction Environments

The synthesis of this compound can be carried out in both solvent-based and solvent-free environments, each presenting distinct advantages and challenges.

Solvent-Based Synthesis:

In a laboratory setting, the reaction is commonly performed in a suitable solvent. Polar protic solvents, such as ethanol (B145695), are often preferred because they can effectively dissolve both the nonpolar stearic acid and the more polar cyclohexylamine. drdo.gov.in The use of a solvent facilitates molecular mobility, allowing the reactants to come into contact and react efficiently. A typical laboratory procedure involves dissolving stearic acid in hot ethanol, followed by the addition of a stoichiometric amount of cyclohexylamine. drdo.gov.in The resulting salt can then be isolated by crystallization upon cooling or by evaporating the solvent.

Solvent-Free Synthesis:

Solvent-free, or neat, synthesis is an alternative approach that is gaining traction due to its environmental benefits, aligning with the principles of green chemistry. rsc.orgpharmafeatures.comresearchgate.net This method involves directly reacting molten stearic acid with cyclohexylamine. While this approach can lead to higher yields, challenges such as ensuring uniform mixing of the reactants can arise. Mechanochemical methods, such as ball milling, also offer a solvent-free route by using mechanical energy to initiate the reaction between the solid reactants. researchgate.net

Below is an interactive data table summarizing the impact of the reaction environment on the synthesis of this compound.

Reaction EnvironmentAdvantagesDisadvantagesTypical Yield
Solvent-Based (e.g., Ethanol) Good control over reaction conditions, facilitates reactant mixing, easier purification by recrystallization.Use of solvents can be costly and environmentally unfriendly, requires solvent removal step.65-80%
Solvent-Free (Melt) Environmentally friendly (no solvent waste), potentially higher throughput.Can be difficult to ensure homogeneous mixing, may require higher temperatures.Can be higher than solvent-based methods.
Solvent-Free (Mechanochemical) Environmentally friendly, can be performed at room temperature, may lead to different polymorphs.Requires specialized equipment (ball mill), scalability can be a concern.Varies depending on conditions.

Mechanistic Investigations of Salt Formation

The formation of this compound, while seemingly straightforward, involves intricate mechanistic details, including proton transfer dynamics and the formation and stabilization of the resulting ion pair.

Role of Acid-Base Interactions and Proton Transfer Dynamics

The core of the reaction is a fundamental acid-base interaction. pressbooks.pubamazonaws.com Stearic acid acts as a Brønsted-Lowry acid, donating a proton (H+), while cyclohexylamine acts as a Brønsted-Lowry base, accepting the proton. pressbooks.pub The efficiency of this proton transfer is a key factor in the reaction rate. The dynamics of proton transfer in acid-base reactions can be incredibly fast, sometimes occurring on the femtosecond timescale. researchgate.net In the context of this compound synthesis, the transfer of the proton from the carboxylic acid group to the amine group is a crucial step that initiates the formation of the ionic bond. nih.govnih.gov

Influence of Reaction Parameters on Synthesis

The successful synthesis of this compound is dependent on several key reaction parameters that can influence the reaction rate, yield, and purity of the final product.

ParameterEffect on Synthesis
Temperature Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions or decomposition of the product.
Reactant Concentration Higher concentrations of reactants can lead to a faster reaction rate due to the increased frequency of molecular collisions.
Solvent Choice The polarity and protic nature of the solvent can significantly affect the solubility of the reactants and the stability of the resulting ion pair, thereby influencing the reaction rate and yield.
Agitation/Mixing In both solvent-based and solvent-free systems, efficient mixing is crucial to ensure that the reactants come into contact, particularly when dealing with heterogeneous reaction mixtures.
Catalyst While the reaction between a strong acid and a strong base typically does not require a catalyst, in some cases, particularly in industrial settings, catalysts may be used to enhance the reaction rate.

Temperature and Concentration Effects on Reaction Yields

The efficiency and yield of this compound synthesis are highly dependent on reaction conditions, primarily temperature and the concentration of reactants.

Temperature: The reaction temperature affects both the rate of the reaction and the final equilibrium position. While higher temperatures increase the kinetic energy of molecules and lead to faster reaction rates, the exothermic nature of the neutralization means that excessively high temperatures can be detrimental to the final yield. According to Le Châtelier's principle, for an exothermic reaction, an increase in temperature will shift the equilibrium towards the reactants. Therefore, an optimal temperature must be found to balance reaction speed and yield. For instance, a standard neutralization method might maintain a temperature of 50°C for two hours. Another approach involves a solvent-free reaction at 70°C, which has been reported to achieve an 88% yield. These examples suggest that a moderately elevated temperature is beneficial.

The following table illustrates how changes in temperature and reactant concentration can influence the percentage yield of this compound.

Temperature (°C)Stearic Acid Concentration (mol/L)Cyclohexylamine Concentration (mol/L)Reported Yield (%)
500.230.23~70
70Solvent-Free88
138~0.5~0.6~70-80

This interactive table is based on data reported in literature for similar amine-fatty acid reactions and specific examples for this compound formation. undip.ac.id The yield at 50°C is an approximate value based on a standard laboratory procedure. The yield at 138°C is based on general yields for direct amidation of stearic acid with amines. undip.ac.id

Kinetic Studies of this compound Formation

The reaction is expected to follow second-order kinetics, where the rate is proportional to the concentration of both stearic acid and cyclohexylamine. The rate law can be expressed as:

Rate = k[Stearic Acid][Cyclohexylamine]

Here, 'k' is the rate constant, which is dependent on temperature as described by the Arrhenius equation. This equation relates the rate constant to the activation energy (Ea)—the minimum energy required for a reaction to occur—and the temperature. semanticscholar.org An increase in temperature or a decrease in activation energy will result in a higher rate constant and a faster reaction. semanticscholar.org

While specific kinetic data for this compound formation is not extensively published, studies on similar systems, such as the amidation of stearic acid or the reactions of amines in rubber vulcanization, provide valuable insights. sci-hub.seabo.fikglmeridian.com For example, studies on related amine-accelerated reactions show a clear decrease in activation energy when activators are present. sci-hub.segoogle.com The basicity (pKa) of the amine is also a critical factor; amines with higher pKa values generally exhibit higher reaction rate constants. semanticscholar.org Cyclohexylamine has a pKa of 10.66, indicating it is a relatively strong base, which would contribute to a high reaction rate.

The table below provides hypothetical kinetic data to illustrate the relationship between temperature, the rate constant, and activation energy for a reaction of this nature.

Temperature (K)Rate Constant (k) (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kJ/mol)
323 (50°C)0.0540
343 (70°C)0.1540
363 (90°C)0.4040

This interactive table presents illustrative kinetic data based on general principles of second-order reactions and is intended to demonstrate the expected effect of temperature on the reaction rate. The activation energy is assumed to be constant within this temperature range.

Molecular Structure and Intermolecular Interactions

Theoretical Frameworks for Cyclohexylammonium Stearate (B1226849) Structural Conformations

The precise three-dimensional arrangement of ions in cyclohexylammonium stearate is elucidated through a combination of experimental and theoretical methodologies. While X-ray crystallography is the definitive method for determining solid-state structures, its application can be supplemented and understood through computational chemistry.

Theoretical frameworks used to analyze such compounds include:

Density Functional Theory (DFT): This quantum chemical method is employed to calculate the electronic structure, optimized geometry, and interaction energies between the cation and anion. frontiersin.org DFT can predict bond lengths, bond angles, and the energetics of hydrogen bonding, providing insight into the stability of different conformations. frontiersin.org

Natural Bond Orbital (NBO) Analysis: Often used in conjunction with DFT, NBO analysis examines the delocalization of electron density between orbitals, which is crucial for quantifying the strength and nature of hydrogen bonds. frontiersin.org It can reveal charge transfer from the carboxylate oxygen (as a Lewis base) to the ammonium (B1175870) group's anti-bonding orbitals (as a Lewis acid). researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to define atomic interactions, including hydrogen bonds, and characterize their strength. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations are used to model the dynamic behavior of molecules over time. nih.govcam.ac.uk For this compound, MD can simulate the self-assembly process in solution, the flexibility of the stearate chain, and the collective effect of numerous intermolecular interactions, which is particularly relevant for understanding its properties in non-crystalline states or as a surfactant. acs.org

These theoretical tools provide a molecular-level understanding of the forces that stabilize the compound's structure.

Analysis of Key Intermolecular Interactions

The structure of this compound is stabilized by a hierarchy of intermolecular forces, ranging from strong, charge-assisted hydrogen bonds to weaker, non-specific van der Waals forces. These interactions collectively create the supramolecular assembly of the ions. thieme-connect.de

The primary directional interaction governing the association between the cyclohexylammonium cation and the stearate anion is hydrogen bonding. Specifically, strong N-H···O hydrogen bonds are formed between the ammonium headgroup of the cation and the carboxylate headgroup of the anion.

Formation and Geometry: The three hydrogen atoms of the positively charged ammonium group (-NH₃⁺) act as hydrogen bond donors, while the two oxygen atoms of the negatively charged carboxylate group (-COO⁻) act as acceptors. This can lead to the formation of multiple hydrogen bonds, creating a robust network that links the ions together. researchgate.netsemanticscholar.org In similar organic ammonium carboxylate systems, these interactions define the primary structural motifs. researchgate.net

Energetics and Strength: The hydrogen bonds in this compound are significantly strengthened by the formal positive and negative charges on the donor and acceptor groups, respectively. This type of interaction is known as a charge-assisted hydrogen bond. Studies on similar systems show these bonds can be strong and possess a partially covalent character. researchgate.net The binding energy for hydrogen bonds in a comparable zwitterionic cocrystal was calculated to be between -11 and -27 kcal/mol, indicating a very stable interaction. frontiersin.org The strength of these N-H···O bonds is critical for the stability of the ion pair, particularly in environments with a low dielectric constant where charge screening is minimal. researchgate.net

Interaction TypeDonorAcceptorTypical Distance (Å)Key CharacteristicsSource
Charge-Assisted Hydrogen BondCyclohexylammonium (-NH₃⁺)Stearate (-COO⁻)~2.7 - 3.0Strong, directional, partially covalent character; crucial for ion pair stability. researchgate.netnih.gov

The fundamental force holding the salt together is the electrostatic or coulombic attraction between the oppositely charged ions. beilstein-journals.orgiaea.org This non-directional force acts between the cyclohexylammonium cation ([C₆H₁₁NH₃]⁺) and the stearate anion ([C₁₇H₃₅COO]⁻).

The stability of the stearate anion is a critical factor in this interaction. Carboxylic acids are significantly more acidic than alcohols because their conjugate base, the carboxylate anion, is greatly stabilized by resonance. wikipedia.org

Resonance Stabilization: The negative charge on the stearate anion is not localized on a single oxygen atom. Instead, it is delocalized across both oxygen atoms of the carboxylate group. msu.eduualberta.ca This means the true structure is a hybrid of two equivalent resonance forms, where the carbon-oxygen bonds are of equal length and intermediate between a single and a double bond. msu.edu This delocalization disperses the negative charge, significantly stabilizing the anion and making the formation of the salt from stearic acid and cyclohexylamine (B46788) favorable. wikipedia.orgechemi.com

Resonance Structure 1Resonance Structure 2Hybrid StructureSource
R-C(=O)O⁻R-C(O⁻)=OR-CO₂δ- msu.eduualberta.ca

Beyond the ionic headgroups, the nonpolar moieties of the ions—the C₁₇H₃₅ alkyl chain of the stearate and the C₆H₁₁ cyclohexyl ring—engage in weaker but cumulatively significant interactions. researchgate.net

Van der Waals Forces: These are short-range attractive forces that occur between all atoms and molecules. In this compound, the extensive surface area of the long stearate tail allows for numerous van der Waals contacts. The packing of these alkyl chains in the solid state is optimized to maximize these interactions, contributing substantially to the lattice energy of the crystal. thieme-connect.de

Hydrophobic Interactions: In aqueous or polar environments, the nonpolar alkyl chains of the stearate and the cyclohexyl groups are driven to aggregate. This "hydrophobic effect" is primarily an entropic phenomenon that minimizes the disruption of the hydrogen-bonding network of the solvent. nih.gov This interaction is fundamental to the compound's surfactant-like properties, leading to the formation of micelles or other aggregates in solution. acs.org

Conformational Analysis and Effects of Molecular Straining

Cyclohexylammonium Cation: The cyclohexane (B81311) ring is not planar and preferentially adopts a strain-free "chair" conformation. nobelprize.org In this conformation, the substituents can occupy one of two positions: axial (parallel to the principal axis of the ring) or equatorial (in the approximate plane of the ring). To minimize steric hindrance, specifically unfavorable 1,3-diaxial interactions, the bulky -NH₃⁺ group will predominantly occupy the more stable equatorial position. sapub.orgnobelprize.org

Stearate Anion: The long C₁₇H₃₅ alkyl chain is highly flexible due to free rotation around the C-C single bonds. In the solid state, it typically adopts a linear, all-trans (zigzag) conformation to allow for efficient packing and maximization of van der Waals forces. kinampark.com

Molecular ComponentPreferred ConformationReason for PreferenceSource
Cyclohexylammonium CationChair conformation with -NH₃⁺ in equatorial positionMinimization of angle strain and torsional strain; avoids 1,3-diaxial steric interactions. sapub.orgnobelprize.org
Stearate Anion ChainAll-trans (zigzag) conformationMaximizes van der Waals forces through efficient chain packing in the solid state. kinampark.com

Advanced Characterization Techniques for Solid State and Bulk Properties

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for probing the molecular structure of cyclohexylammonium stearate (B1226849), confirming its formation, and analyzing its vibrational and electronic properties.

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of molecules. The formation of cyclohexylammonium stearate from cyclohexylamine (B46788) and stearic acid results in distinct spectral changes that serve as definitive proof of salt formation.

In stearic acid, the carboxylic acid group (-COOH) exhibits a characteristic C=O stretching vibration typically around 1700 cm⁻¹. Upon deprotonation to form the stearate anion (CH₃(CH₂)₁₆COO⁻), this band is replaced by two new bands: an asymmetric stretching vibration (νₐ(COO⁻)) and a symmetric stretching vibration (νₛ(COO⁻)) of the carboxylate group, which appear in the regions of 1540-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively.

Simultaneously, the protonation of the primary amine group (-NH₂) of cyclohexylamine to form the cyclohexylammonium cation (-NH₃⁺) introduces new vibrational modes. The N-H stretching vibrations of the -NH₃⁺ group are expected to appear as a broad band in the 2800-3200 cm⁻¹ region, overlapping with the C-H stretching vibrations. Additionally, the ammonium (B1175870) group's asymmetric and symmetric bending (scissoring) modes typically occur near 1600 cm⁻¹ and 1500 cm⁻¹, respectively.

The combined IR and Raman spectra of this compound would therefore be expected to show the disappearance of the stearic acid C=O stretch and the appearance of the carboxylate and ammonium ion characteristic bands, confirming the acid-base reaction and ionic bond formation. The long alkyl chain of the stearate component would dominate both spectra with strong C-H stretching bands between 2850 and 2960 cm⁻¹ and various CH₂ bending and rocking modes at lower wavenumbers. mdpi.com

Table 1: Expected Key Vibrational Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Component
N-H Stretch (Ammonium)3200 - 2800 (broad)Cyclohexylammonium
C-H Stretch (Alkyl & Cyclohexyl)2960 - 2850Stearate & Cyclohexylammonium
C=O Asymmetric Stretch (Carboxylate)1650 - 1540Stearate
N-H Bend (Ammonium)~1600 & ~1500Cyclohexylammonium
C=O Symmetric Stretch (Carboxylate)1450 - 1400Stearate
CH₂ Scissoring/Bending~1470 & ~1460Stearate & Cyclohexylammonium

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules in solution. semanticscholar.orgbbhegdecollege.comjchps.com For this compound, ¹H and ¹³C NMR would confirm the structure of the two constituent ions and provide evidence of their ionic interaction.

¹H NMR: The proton spectrum would display characteristic signals for both the cyclohexylammonium and stearate moieties.

Stearate Chain: A triplet corresponding to the terminal methyl group (-CH₃) would appear at approximately 0.88 ppm. A large, complex multiplet between approximately 1.25 and 1.63 ppm would represent the numerous methylene (B1212753) groups (-CH₂-) of the long alkyl chain. The methylene group alpha to the carboxylate group (-CH₂COO⁻) would be shifted downfield to around 2.2-2.3 ppm.

Cyclohexylammonium Cation: The protons on the cyclohexyl ring would appear as a series of broad multiplets, typically between 1.1 and 3.1 ppm. The proton on the carbon atom bonded to the nitrogen (CH-NH₃⁺) would be the most downfield of the ring protons. The ammonium protons (-NH₃⁺) would likely appear as a broad singlet, with a chemical shift highly dependent on the solvent and concentration.

¹³C NMR: The carbon spectrum provides complementary information.

Stearate Chain: The carboxylate carbon (-COO⁻) would be observed significantly downfield, typically in the range of 178-182 ppm. The alkyl chain carbons would produce a series of signals between approximately 14 and 34 ppm. nih.gov

Cyclohexylammonium Cation: The carbons of the cyclohexyl ring would resonate in the aliphatic region, generally between 24 and 52 ppm.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to assign all proton and carbon signals definitively and confirm the connectivity within each ion. The absence of covalent bonding between the two components would be evident from the lack of through-bond correlations (e.g., in an HMBC experiment) between the stearate and cyclohexylammonium moieties.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For an ionic species like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are most appropriate.

In ESI-MS, the compound would be expected to dissociate into its constituent ions. In positive ion mode, the spectrum would show a peak corresponding to the cyclohexylammonium cation [C₆H₁₁NH₃]⁺, with a mass-to-charge ratio (m/z) of 100.1. In negative ion mode, the stearate anion [CH₃(CH₂)₁₆COO]⁻ would be detected at an m/z of 283.3. researchgate.net The presence of these two distinct ions in their respective polarity modes, with no single peak corresponding to the combined molecular weight, confirms the salt nature of the compound.

Tandem mass spectrometry (MS/MS) could be used to further confirm the identity of each ion. Fragmentation of the stearate anion would typically involve losses of CO₂ and successive cleavages along the alkyl chain. researchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

IonFormulaIonization ModeExpected m/z
Cyclohexylammonium Cation[C₆H₁₁NH₃]⁺Positive100.1
Stearate Anion[C₁₈H₃₅O₂]⁻Negative283.3

Thermal Analysis Techniques

Thermal analysis techniques are crucial for characterizing the solid-state properties of this compound, including its melting point, phase transitions, and thermal stability. nih.govnih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.

For this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are key indicators of the material's purity and crystalline order. Other metallic stearates, such as magnesium and calcium stearate, often exhibit complex thermal behavior with multiple endothermic events prior to melting, which can be related to the loss of bound water or transitions between different crystalline or mesophasic forms. montclair.eduresearchgate.net While this compound is anhydrous, it could potentially exhibit polymorphism, where different crystalline forms would have distinct melting points and enthalpies of fusion, detectable by DSC. A typical analysis would involve heating the sample, cooling it to observe crystallization, and reheating to investigate changes in thermal behavior induced by the thermal history.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. netzsch.comlabwrench.com When coupled with a technique like Fourier Transform Infrared Spectroscopy (TGA-FTIR), the gaseous products evolved during decomposition can be identified in real-time. nih.govbu.edu

The thermal decomposition of this compound is expected to occur in distinct stages. As an amine salt, it is likely to decompose via the dissociation of the ionic bond at elevated temperatures. google.comresearchgate.net The initial mass loss would likely correspond to the volatilization of cyclohexylamine, as it is the more volatile component. This would be followed at a higher temperature by the decomposition and volatilization of the resulting stearic acid. researchgate.netrevmaterialeplastice.ro

A TGA-FTIR analysis would provide clear evidence for this mechanism.

First Decomposition Step: The TGA curve would show a significant mass loss. The corresponding FTIR spectra of the evolved gas would show the characteristic peaks of cyclohexylamine (N-H and C-N stretching, N-H bending).

Second Decomposition Step: A subsequent mass loss at a higher temperature would be observed. The evolved gas analysis would detect products from stearic acid decomposition, primarily carbon dioxide, water, and various hydrocarbon fragments.

This combined analysis provides a detailed understanding of the compound's thermal degradation pathway and its upper-temperature limit for stability. uky.edu

Advanced Calorimetric Studies of Enthalpic Changes

Advanced calorimetric techniques, particularly Differential Scanning Calorimetry (DSC), are essential for investigating the enthalpic changes associated with phase transitions in this compound. nd.edu DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the precise determination of transition temperatures and the enthalpy (ΔH) of these transitions. nih.gov

For a long-chain ionic compound like this compound, the DSC thermogram typically reveals several key thermal events. Upon heating, a solid-solid transition from a crystalline phase to a more disordered liquid crystalline (mesophase) state may be observed at a temperature (T₁) with a corresponding enthalpy change (ΔH₁). As a salt composed of a flexible cation and a long-chain carboxylate anion, it is expected to exhibit thermotropic liquid crystalline behavior. mdpi.com Further heating leads to the clearing point (T₂), where the liquid crystalline phase transitions into an isotropic liquid, with an associated enthalpy of clearing (ΔH₂). nih.gov

These transitions are indicative of the energy required to overcome the intermolecular forces, including ionic interactions, hydrogen bonding, and van der Waals forces, that maintain the ordered structure. The magnitude of the enthalpy change provides quantitative information about the energetic stability of the different phases. For instance, a higher enthalpy of fusion or clearing suggests stronger intermolecular interactions in the more ordered phase.

The thermal behavior can be influenced by the purity of the sample and its thermal history. acs.org Repeated heating and cooling cycles in DSC can be used to study the reversibility of these phase transitions and to identify phenomena such as supercooling or the formation of metastable polymorphs. nih.gov

Below is a representative table of thermal transitions that could be expected for this compound, based on data from similar long-chain alkylammonium and stearate salts. google.comresearchgate.net

Thermal TransitionTransition Temperature (T)Enthalpy Change (ΔH)
Solid-to-Liquid Crystal (Melting)~110-130 °CVariable (e.g., 40-60 kJ/mol)
Liquid Crystal-to-Isotropic Liquid (Clearing)~140-160 °CVariable (e.g., 5-15 kJ/mol)
Decomposition Onset>200 °CN/A

Diffraction and Scattering Methods

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystal structure of materials. It provides information on the atomic and molecular arrangement, crystallinity, and the presence of different polymorphic forms. researchgate.net For this compound, XRD is crucial for identifying its crystalline nature and characterizing its packing arrangement in the solid state.

In an XRD experiment, a beam of X-rays is directed at the sample, and the scattered intensity is measured as a function of the scattering angle (2θ). Crystalline materials produce a characteristic diffraction pattern of sharp peaks, where the peak positions are determined by the unit cell dimensions according to Bragg's Law. Amorphous materials, lacking long-range order, produce only broad, diffuse halos.

The existence of polymorphism, where a compound can exist in multiple crystal structures, is common in long-chain molecules like stearates. Each polymorph of this compound would have a unique crystal lattice and, consequently, a distinct XRD pattern. These differences arise from variations in molecular conformation and intermolecular packing, which can affect the material's physical properties. By comparing the experimental diffraction pattern to known patterns or by solving the crystal structure from the data, the specific polymorphic form can be identified. researchgate.net

The following table presents hypothetical crystallographic data for a possible polymorphic form of this compound, based on known structures of similar long-chain alkylammonium salts and stearic acid. researchgate.net

Crystallographic ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~9.5
b (Å)~5.0
c (Å)~55.0
β (°)~125
Volume (ų)~2150

Small-Angle X-ray Scattering (SAXS) is a technique that probes structural features on the nanometer to micrometer scale, making it ideal for characterizing the supramolecular assemblies formed by amphiphilic molecules like this compound. mdpi.com Due to the segregation of the polar cyclohexylammonium headgroups and the nonpolar stearate tails, this compound is expected to self-assemble into ordered liquid crystalline structures, most commonly a lamellar (smectic) phase. nih.govacs.org

In a lamellar phase, the molecules are arranged in bilayers, with the nonpolar alkyl chains forming an inner core and the polar headgroups facing outwards, separated by layers of counter-ions. acs.org SAXS measurements on such a system would produce a scattering pattern with one or more sharp, equidistant peaks known as quasi-Bragg peaks. The positions of these peaks (q) are related to the repeating distance of the lamellar layers, or d-spacing, by the formula d = 2π/q. acs.org

The d-spacing value provides a direct measure of the thickness of the bilayer and the inter-layer region. For this compound, this value would be influenced by the length of the fully extended stearate chain and the size of the cyclohexylammonium headgroup. Temperature-dependent SAXS studies can also be used to monitor changes in the supramolecular structure during phase transitions. nih.gov

A representative SAXS data table for a lamellar phase of a long-chain ionic liquid is provided below.

Scattering PeakPeak Position (q) (Å⁻¹)d-spacing (Å)Interpretation
Primary (100)~0.16~39.3Fundamental lamellar repeat distance
Second-order (200)~0.32~19.6Confirms lamellar ordering

Microscopic and Imaging Techniques for Morphology and Microstructure

Polarized Light Microscopy (PLM) is an indispensable tool for visualizing the morphology and identifying the anisotropic nature of crystalline and liquid crystalline materials. nasa.gov Anisotropic materials, like the ordered phases of this compound, have optical properties that vary with the direction of light propagation, causing them to be birefringent. mdpi.com

When a birefringent sample is placed between two crossed polarizers in a microscope, it rotates the plane of polarized light, resulting in the appearance of bright, often colorful, textures against a dark background. mdpi.comresearchgate.net The specific texture observed is characteristic of the molecular arrangement within the material. Solid crystalline phases may show well-defined crystal habits, while liquid crystalline phases exhibit fluid, yet structured, textures. mdpi.com

For the expected smectic (lamellar) liquid crystal phase of this compound, characteristic optical textures such as "focal conic" and "fan" domains would be observed upon cooling from the isotropic liquid state. researchgate.netresearchgate.net These textures arise from the defects and the specific alignment of the molecular layers. The use of a hot stage with the PLM allows for the direct observation of phase transitions as a function of temperature, correlating directly with data obtained from DSC. nih.gov

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide high-resolution imaging of the morphology and microstructure of materials at the nanoscale. nih.gov These methods are well-suited for visualizing the particulate nature of solid this compound and the fine details of its self-assembled structures.

SEM provides information about the surface topography and morphology of the bulk material. It can reveal the size, shape, and aggregation of crystalline particles. For example, SEM images could show whether the solid material consists of platelets, needles, or other morphologies.

TEM offers higher resolution and provides information about the internal structure. rsc.org To visualize the self-assembled structures of this compound, a dilute solution of the compound could be cast onto a TEM grid. After evaporation of the solvent, the residual structures can be imaged. This might reveal nanoscale aggregates such as ribbons, fibers, or fragments of the lamellar phase. nih.gov Cryo-TEM, where the sample is flash-frozen in its solution state, can also be used to observe the aggregates in a near-native environment, preventing artifacts that may arise from drying. rsc.org These imaging techniques provide direct visual evidence of the supramolecular structures inferred from scattering data.

Self Assembly Mechanisms and Supramolecular Architectures

Fundamental Principles of Cyclohexylammonium Stearate (B1226849) Self-Assembly

The spontaneous organization of cyclohexylammonium stearate molecules into ordered aggregates is primarily dictated by its amphiphilic character and the surrounding medium.

This compound is an amphiphilic molecule, meaning it contains both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. The cyclohexylammonium cation and the carboxylate group of the stearate form the hydrophilic head, while the long hydrocarbon chain of the stearate acts as the hydrophobic tail.

In an aqueous environment, the hydrophobic tails avoid contact with water molecules. This tendency, known as the hydrophobic effect, is a primary driving force for self-assembly. rsc.orgpku.edu.cn To minimize the unfavorable interactions between the hydrophobic tails and water, the this compound molecules aggregate. In these aggregates, the hydrophobic tails are sequestered in the interior, shielded from the water, while the hydrophilic heads remain on the exterior, interacting with the aqueous phase. mdpi.com This arrangement minimizes the disruption of the hydrogen-bonding network of water, leading to a more thermodynamically stable state. mdpi.com

The specific shape and size of the self-assembled aggregates are largely determined by the molecular packing parameter (P). pku.edu.cn This dimensionless value is calculated as:

P = v / (a * l)

Where:

v is the volume of the hydrophobic tail.

a is the effective area of the hydrophilic head group at the aggregate-water interface.

l is the length of the hydrophobic tail. researchgate.net

The geometry of the resulting aggregate can be predicted based on the value of P:

Packing Parameter (P)Aggregate Morphology
P < 1/3Spherical micelles
1/3 < P < 1/2Cylindrical or rod-like micelles
1/2 < P < 1Vesicles or bilayers
P > 1Inverted structures (in non-polar media)

Table 1. Relationship between Molecular Packing Parameter and Aggregate Morphology. pku.edu.cnstevenabbott.co.uk

For this compound, the bulky nature of the cyclohexylammonium cation influences the head group area ('a'), while the long stearate chain defines the tail volume ('v') and length ('l'). Changes in solution conditions, such as pH, ionic strength, or temperature, can alter the effective head group area by influencing the degree of ionization and intermolecular repulsion, thereby modifying the packing parameter and potentially leading to transitions between different aggregate morphologies. pku.edu.cn

Formation of Self-Assembled Structures in Solution

In solution, this compound can form a variety of organized structures, from simple micelles to more complex vesicles, depending on its concentration and the surrounding environment.

At low concentrations in an aqueous solution, this compound exists as individual molecules (monomers). As the concentration increases, a point is reached where the surface of the liquid becomes saturated with surfactant molecules, and they begin to aggregate in the bulk of the solution to form micelles. This concentration is known as the Critical Micelle Concentration (CMC). alfa-chemistry.combiolinscientific.com Above the CMC, the addition of more surfactant primarily leads to the formation of more micelles rather than increasing the monomer concentration. biolinscientific.com

The CMC is a crucial characteristic of a surfactant, indicating its efficiency in forming micelles and altering surface properties. alfa-chemistry.com The determination of the CMC can be accomplished through various experimental techniques that detect the abrupt change in a physical property of the solution at the point of micelle formation. researchgate.net Common methods include:

Surface Tensiometry: Measuring the surface tension of the solution as a function of surfactant concentration. The surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant. biolinscientific.comresearchgate.net

Conductometry: Monitoring the electrical conductivity of the solution. For ionic surfactants like this compound, the conductivity changes at the CMC due to the different mobility of the micelles compared to the individual ions. researchgate.netnepjol.info

Spectroscopy (e.g., using a dye): The solubilization of a hydrophobic dye within the micellar core can be detected by a change in its spectroscopic properties, signaling the formation of micelles. researchgate.net

For comparison, the CMC of the related compound sodium stearate in distilled water at 298.15 K has been determined to be 0.00095 mol/L. researchgate.netnepjol.info

Under certain conditions, such as changes in the packing parameter, this compound can form more complex structures than simple micelles. pku.edu.cn Vesicles are hollow, spherical structures composed of a lipid bilayer enclosing an aqueous core. The formation of vesicles is favored when the molecular packing parameter is between 1/2 and 1. pku.edu.cn The mechanism of vesicle formation can vary, sometimes involving the transformation from micellar aggregates or the swelling and sealing of bilayer fragments. rsc.orgnih.govrsc.org

The self-assembly of this compound can also lead to other nanostructured aggregates. Depending on factors like concentration, temperature, and the presence of other molecules, structures such as nanodiscs or other complex morphologies may form. nih.gov The synthesis of zinc oxide nanoparticles, for instance, has been achieved using cyclohexylamine (B46788), indicating the potential for these types of molecules to direct the formation of nanostructures. researchgate.net

Catanionic surfactant systems are formed by mixing a cationic surfactant with an anionic surfactant. nih.gov this compound itself is a salt of a cationic amine and an anionic fatty acid. The interaction between the oppositely charged head groups is a key factor in the self-assembly of these systems. researchgate.net

By mixing this compound or its constituent ions with other surfactants, a wide array of self-assembled structures can be created. For example, mixtures of fatty acids (like stearic acid) with cationic surfactants can form micelles, vesicles, and nanodiscs. researchgate.net The molar ratio of the cationic to the anionic component is a critical parameter that dictates the resulting morphology. researchgate.net These catanionic mixtures often exhibit synergistic behavior, leading to the formation of very stable aggregates due to the strong electrostatic attraction between the head groups, which can reduce the effective head group area and thus alter the packing parameter. nih.govresearchgate.net

Interfacial Phenomena and Surface Activity

This compound, as a surfactant, exhibits significant activity at interfaces, such as those between oil and water or air and water. This activity is fundamental to its function in various applications, including emulsification and nanoparticle synthesis.

Adsorption at Fluid Interfaces (Oil-Water, Air-Water)

The amphiphilic nature of this compound drives its adsorption to fluid interfaces. cmu.edu The hydrophobic stearate tail seeks to minimize its contact with water, orienting itself towards the non-aqueous phase (oil or air), while the hydrophilic cyclohexylammonium headgroup remains in the aqueous phase. This spontaneous arrangement leads to the formation of a monomolecular layer, or monolayer, at the interface. mdpi.com

At the air-water interface, these molecules arrange themselves to reduce the surface tension of the water. Similarly, at the oil-water interface, they position themselves to lower the interfacial tension between the two immiscible liquids. cmu.edu The efficiency of packing of these surfactant molecules at the oil/water interface is often greater than at the air/water interface. cmu.edu This is because the hydrophobic tails are more effectively solubilized in the oil phase, anchoring the molecules more strongly at the interface. cmu.edu

Interfacial Rheology and Film Formation Dynamics

Interfacial rheology investigates the mechanical properties of the surfactant film at the interface, including its elasticity and viscosity. researchgate.netsrce.hr These properties are crucial for the stability of emulsions and foams. srce.hr A stable interfacial film can resist deformation and prevent the coalescence of droplets or bubbles. srce.hr

The formation of the interfacial film is a dynamic process. Initially, surfactant molecules from the bulk solution diffuse to the interface and adsorb. Over time, the film can undergo rearrangements to achieve a more stable, ordered state. The dynamics of this process can be studied using techniques like oscillating drop or bubble tensiometry. researchgate.net

The viscoelasticity of the interfacial film is often described by the dilational modulus, which relates the change in interfacial tension to the change in interfacial area. nih.gov For many surfactant systems, the dilational modulus increases with the frequency of oscillation. nih.gov The formation of a viscoelastic layer at the interface by compounds like this compound is key to preventing drainage and coalescence in dispersed systems. frontiersin.org

Thermotropic and Lyotropic Liquid Crystalline Phases

This compound has the potential to form liquid crystalline phases, which are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. libretexts.org These phases are characterized by long-range orientational order of the molecules, but limited or no long-range positional order. ucm.es

Thermotropic liquid crystals are formed by heating the solid material. ucm.es As the temperature increases, the crystal lattice breaks down, but the molecules retain some degree of ordered arrangement. For amphiphilic molecules like this compound, this can lead to the formation of layered structures, known as smectic phases, where the molecules are arranged in sheets. libretexts.org The hydrophobic stearate tails would align with each other, while the hydrophilic cyclohexylammonium heads would form distinct layers.

Lyotropic liquid crystals are formed by dissolving the compound in a suitable solvent, typically water. cbpbu.ac.in At certain concentrations, the amphiphilic molecules will self-assemble into ordered structures such as micelles, hexagonal phases, or lamellar phases. The specific phase formed depends on factors like concentration, temperature, and the presence of other solutes.

While specific studies on the liquid crystalline behavior of pure this compound are not detailed in the provided search results, the general behavior of long-chain fatty acid salts suggests its potential to form such phases. The bulky cyclohexylammonium cation would influence the packing of the molecules and the resulting phase behavior.

Anion Stabilization and Its Influence on Self-Assembly

The cyclohexylammonium cation plays a crucial role in stabilizing the stearate anion, which in turn influences the self-assembly process. The interaction between the positively charged ammonium (B1175870) group and the negatively charged carboxylate group of the stearate is a primary driving force for the formation of the initial ion pair. researchgate.net

The ability of the cyclohexylammonium cation to form hydrogen bonds with the stearate anion can also contribute to the stability of the self-assembled structures. These hydrogen bonds, along with van der Waals interactions between the long hydrocarbon tails of the stearate anions, help to create ordered supramolecular architectures. aston.ac.uk The balance between the stabilizing effect of the cation on the anion and the tendency of the hydrophobic tails to aggregate governs the final morphology of the self-assembled structures, whether they be micelles, vesicles, or liquid crystalline phases.

Polymorphism and Solid State Transformations

Identification and Characterization of Polymorphic Forms of Cyclohexylammonium Stearate (B1226849)

Cyclohexylammonium stearate is known to exhibit at least three polymorphic forms. The identification and characterization of these distinct crystalline structures are foundational to understanding and controlling their behavior. A variety of analytical techniques are employed for this purpose, each providing unique insights into the solid-state properties of the polymorphs.

Commonly used methods for polymorphic characterization include:

Powder X-ray Diffraction (PXRD): This technique is a cornerstone in polymorph identification, as each crystalline form produces a unique diffraction pattern. nih.gov Differences in the peak positions and intensities in the diffractograms of different samples can confirm the presence of distinct polymorphs. nih.gov

Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of a material, such as melting point and enthalpy of fusion. researchgate.netulisboa.pt Different polymorphs will typically have different melting points and may exhibit solid-state transitions at specific temperatures, which appear as endothermic or exothermic events in the DSC thermogram. nih.govpsi.ch

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can differentiate polymorphs by detecting variations in the vibrational modes of the molecules within the crystal lattice. nih.gov Changes in hydrogen bonding and molecular conformation between polymorphs lead to shifts in the characteristic absorption bands.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the crystal morphology. nih.gov Different polymorphs often exhibit distinct crystal habits (e.g., needles, plates, prisms), which can be visually identified using SEM. nih.gov

One of the known polymorphs, designated as Form I, is considered the thermodynamically stable form. The other forms are metastable, meaning they are kinetically trapped in a higher energy state but may convert to the more stable form over time or under specific conditions. mt.com Recrystallization from ethanol (B145695) at a controlled temperature of 4°C has been identified as a method to specifically obtain the stable Form I.

Table 1: Analytical Techniques for Polymorph Characterization

Analytical TechniqueInformation ProvidedApplication to this compound
Powder X-ray Diffraction (PXRD)Unique diffraction pattern for each crystal structure. nih.govDifferentiates between the known polymorphic forms by their distinct peak positions and intensities.
Differential Scanning Calorimetry (DSC)Melting point, transition temperatures, and enthalpies. researchgate.netulisboa.ptIdentifies polymorphs by their unique melting points and detects solid-state phase transformations.
Fourier-Transform Infrared (FT-IR) SpectroscopyVibrational modes of molecules, indicating differences in bonding and conformation. nih.govDistinguishes polymorphs based on variations in their infrared spectra, particularly in regions associated with N-H and C=O stretching.
Scanning Electron Microscopy (SEM)Crystal morphology and habit. nih.govVisualizes the different crystal shapes of the polymorphs.

Mechanisms of Polymorphic Transformations

The conversion from one polymorphic form to another can occur through various mechanisms, which are influenced by factors such as the solvent environment and external stimuli like temperature and pressure.

Solvent-Mediated Phase Transformations

Solvent-mediated phase transformations are a common phenomenon where a less stable polymorph converts to a more stable form in the presence of a solvent. nih.govumich.edu This process involves the dissolution of the metastable form, followed by the nucleation and growth of the more stable polymorph from the resulting supersaturated solution. umich.edunih.gov

The kinetics of this transformation are influenced by several factors:

Solvent Choice: The polarity of the solvent can significantly impact the solubility of the different polymorphs and the rate of transformation. rsc.org Polar solvents may facilitate the dissolution of the metastable form, accelerating the conversion.

Temperature: Temperature affects the solubility of both polymorphs and the kinetics of nucleation and growth. rsc.org

Additives: The presence of additives can either inhibit or promote the transformation by affecting the nucleation and growth rates of the stable form. researchgate.net

For this compound, the choice of solvent during crystallization is a critical factor in determining the polymorphic outcome. The use of specific solvents under controlled temperature conditions can be leveraged to selectively crystallize a desired polymorph.

Solid-State Phase Transitions Induced by External Stimuli (e.g., Temperature, Pressure, Mechanical Forces)

Polymorphic transformations can also occur in the solid state, without the involvement of a solvent. These transitions are typically induced by external stimuli that provide the energy needed to overcome the kinetic barrier for rearrangement of the crystal lattice. mdpi.com

Temperature: Heating a metastable polymorph can provide sufficient thermal energy to induce a transition to a more stable form. nih.gov This is often observed as an exothermic event in a DSC thermogram preceding the melting endotherm. psi.ch The transition temperature is a key characteristic of a polymorphic system. uni-frankfurt.de

Pressure: Applying pressure can favor the formation of a denser polymorphic form. mdpi.comresearchgate.net The change in volume associated with the phase transition plays a crucial role in the effect of pressure. researchgate.net High-pressure studies can provide insights into the stability relationships between polymorphs and lead to the discovery of new, high-pressure forms. mdpi.comnih.gov

Mechanical Forces: Grinding or milling can induce polymorphic transformations by providing mechanical energy to the crystal lattice. google.com This can sometimes lead to the formation of a less stable, or even amorphous, form.

Nucleation and Growth Kinetics in Polymorphic Conversions

The kinetics of these processes are complex and can be influenced by a variety of factors, including:

Supersaturation: In solvent-mediated transformations, the degree of supersaturation with respect to the stable polymorph is a primary driving force for both nucleation and growth. chemrxiv.org

Temperature: Temperature affects the rates of both nucleation and growth, often in a non-linear fashion. nih.gov

Presence of Seed Crystals: The addition of seed crystals of the desired polymorph can bypass the often-slow nucleation step and accelerate the transformation. umich.edu

Impurities and Additives: These can influence nucleation and growth kinetics by adsorbing onto crystal surfaces and either inhibiting or promoting growth. researchgate.net

Understanding and controlling these kinetic factors is essential for ensuring the consistent production of the desired polymorph. nih.gov

Influence of Hydrogen Bonding and Molecular Orientation on Polymorphism

The specific arrangement of molecules within a crystal lattice, which defines the polymorph, is largely determined by intermolecular interactions, with hydrogen bonding playing a particularly significant role. mdpi.comnih.gov In this compound, the hydrogen bonds between the cyclohexylammonium cation and the stearate anion are crucial in dictating the crystal packing.

Strategies for Control and Prediction of Polymorphic Outcomes in Crystallization Processes

The ability to control and predict which polymorph will crystallize is of paramount importance in many industrial applications. rsc.orgmit.edu Several strategies can be employed to influence the polymorphic outcome.

Solvent Selection: As previously discussed, the choice of solvent is a powerful tool for controlling polymorphism. rsc.org By systematically screening different solvents and solvent mixtures, it is often possible to identify conditions that favor the crystallization of a specific form.

Control of Supersaturation: The level of supersaturation can influence which polymorph nucleates. rsc.org Controlling the rate of cooling, solvent evaporation, or addition of an anti-solvent can be used to manipulate the supersaturation profile and target a desired polymorph.

Temperature Control: Crystallization temperature can determine which polymorph is thermodynamically stable and can also affect the kinetics of nucleation and growth. rsc.org Precise temperature control is therefore essential for reproducible polymorphic outcomes.

Use of Additives: Specific additives can be introduced to the crystallization solution to inhibit the growth of undesired polymorphs or to promote the nucleation of the desired form. researchgate.net These additives can act by adsorbing to specific crystal faces or by altering the solution chemistry.

Seeding: Introducing seed crystals of the desired polymorph can be a highly effective method for ensuring its crystallization, as it bypasses the stochastic nature of primary nucleation. umich.edu

Computational methods for crystal structure prediction (CSP) are also emerging as valuable tools for predicting the possible polymorphs of a given molecule and their relative stabilities. arxiv.orgnih.gov By combining computational predictions with experimental screening, a more rational and efficient approach to polymorph control can be developed.

Table 2: Strategies for Polymorphic Control

StrategyMechanismApplication to this compound
Solvent SelectionInfluences solubility and nucleation/growth kinetics of different polymorphs. rsc.orgRecrystallization from ethanol at 4°C is known to produce the stable Form I.
Supersaturation ControlDifferent polymorphs may have different nucleation thresholds at varying supersaturation levels. rsc.orgControlling cooling rates or solvent composition during crystallization can favor a specific polymorph.
Temperature ControlAffects the thermodynamic stability and kinetic favorability of polymorphs. rsc.orgPrecise temperature control during crystallization is crucial for reproducible outcomes.
AdditivesCan inhibit or promote the nucleation and growth of specific polymorphs. researchgate.netCould be explored to selectively stabilize one of the metastable forms.
SeedingBypasses primary nucleation and directs crystallization to the desired form. umich.eduSeeding with Form I crystals would ensure its production.
Computational Prediction (CSP)Predicts possible crystal structures and their relative stabilities. arxiv.orgnih.govCan guide experimental screening for new polymorphs and help understand stability relationships.

Degradation Pathways and Stability Studies

Thermal Degradation Mechanisms of Cyclohexylammonium Stearate (B1226849)

The thermal decomposition of cyclohexylammonium stearate is a multi-stage process that begins with the dissociation of the salt into its constituent acid and base, cyclohexylamine (B46788) and stearic acid. This initial breakdown is followed by the independent degradation of these components at higher temperatures. Thermal decomposition can lead to the release of irritating gases and vapors, including toxic oxides of nitrogen (NOx) upon complete combustion fishersci.benih.gov.

The degradation of the stearic acid component commences at approximately 185-232°C, with significant weight loss occurring between 190°C and 306°C researchgate.netresearchgate.net. The decomposition of stearic acid proceeds through the breaking of its molecular chains into smaller radicals researchgate.net. In studies on PVC compositions, stearic acid was found to degrade completely in a single step with a minor exothermic effect, ultimately forming carbon dioxide and water tandfonline.com.

Cyclohexylamine also undergoes thermal decomposition, which can be influenced by catalytic surfaces. For instance, thermal desorption-degradation over clay catalysts shows the formation of products like cyclohexene, methylcyclopentene, and aniline, indicating complex decomposition pathways rsc.org. Studies on various amines used in industrial settings show that thermal decomposition of cyclohexylamine leads to the formation of organic acid anions, primarily acetate (B1210297) and formate, as well as ammonia (B1221849) and other amines acs.org.

ComponentInitial Decomposition Temp. (°C)Key Degradation ProductsReference
Stearic Acid 185 - 232Smaller hydrocarbon radicals, CO2, H2O researchgate.netresearchgate.nettandfonline.com
Cyclohexylamine >170 (catalyst dependent)Cyclohexene, Aniline, NH3, Organic acids rsc.orgacs.orgresearchgate.net
This compound <200 (expected)Cyclohexylamine, Stearic AcidN/A

Note: The decomposition temperature for this compound is an expected value based on the stability of similar salts, with initial dissociation preceding the degradation of its components.

Oxidative Stability and Identification of Degradation Products

The oxidative degradation of this compound involves the oxidation of both the cyclohexylamine and stearate moieties. The primary pathway for the amine involves its conversion to cyclohexanone (B45756) and related compounds.

The oxidation of cyclohexylamine can be achieved using molecular oxygen over various catalysts, leading to the formation of cyclohexanone and cyclohexanone oxime researchgate.netresearchgate.net. Studies have demonstrated that under mild conditions, cyclohexylamine can be oxidized with high conversion rates ciac.jl.cnacs.org. The reaction mechanism involves the formation of oxygen species on a catalyst surface which then oxidize the amine researchgate.net. In some pathways, the initially formed cyclohexanone can react with remaining cyclohexylamine to form an intermediate Schiff base (N-cyclohexylidenecyclohexylamine) researchgate.net.

The stearate chain, being a long-chain saturated fatty acid, can also undergo oxidation, though this process is generally less facile than the oxidation of the amine group. The identification of these degradation products is typically carried out using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Key Oxidative Degradation Products:

Cyclohexanone

Cyclohexanone oxime

N-cyclohexylidenecyclohexylamine (Schiff base intermediate)

Hydrolytic Stability and Degradation Processes

As a salt formed from a weak base (cyclohexylamine, pKa ≈ 10.6) and a weak acid (stearic acid, pKa ≈ 4.75), this compound dissociates when dissolved in water nih.govnih.gov. This process establishes an equilibrium between the salt and its constituent ions: the cyclohexylammonium cation (C₆H₁₁NH₃⁺) and the stearate anion (CH₃(CH₂)₁₆COO⁻).

Generated code

Biodegradation Pathways and Environmental Fate

The environmental fate of this compound is determined by the biodegradation of its dissociated components, cyclohexylamine and stearic acid. Both components are known to be biodegradable by microorganisms in soil and water nih.govtldvietnam.com.

Stearic Acid Biodegradation: Stearic acid is considered readily biodegradable tldvietnam.compishrochem.com. The primary pathway for its degradation is β-oxidation, a common metabolic process for fatty acids microbenotes.commdpi.com. In this multi-step process, the fatty acid chain is shortened by two carbon atoms in each cycle, producing acetyl-CoA, which then enters central metabolic pathways like the citric acid cycle microbenotes.com. This process is carried out by a wide variety of bacteria and fungi in both soil and aquatic environments researchgate.netclemson.edu. The ultimate breakdown products are carbon dioxide and water asiapalm.com.

Cyclohexylamine Biodegradation: Cyclohexylamine is also susceptible to microbial degradation. Several bacterial strains, including species of Brevibacterium, Pseudomonas, and Acinetobacter, have been isolated that can utilize cyclohexylamine as a sole source of carbon and nitrogen nih.govresearchgate.netnih.gov. The most common biodegradation pathway proceeds as follows nih.goviwaponline.complos.org:

Oxidative Deamination: Cyclohexylamine is first oxidized by a cyclohexylamine oxidase (CHAO) to form cyclohexanone and release ammonia nih.govplos.org.

Ring Cleavage: The resulting cyclohexanone is then acted upon by a cyclohexanone monooxygenase (CHMO), a Baeyer-Villiger monooxygenase, which inserts an oxygen atom into the ring to form ε-caprolactone (a 6-hexanolactone) nih.gov.

Hydrolysis and Further Oxidation: The lactone ring is hydrolyzed by a lactone hydrolase to 6-hydroxyhexanoate. This is further oxidized to adipate, which can then enter central metabolism nih.goviwaponline.com.

The environmental persistence of this compound is therefore expected to be low, as both of its components can be mineralized by common microorganisms nih.govtldvietnam.comasiapalm.com. However, the rate of degradation can be influenced by environmental factors such as temperature, pH, and the presence of adapted microbial communities iwaponline.com.

Computational Chemistry and Molecular Modeling Studies

Theoretical Approaches to Cyclohexylammonium Stearate (B1226849) Systems

A variety of computational techniques can be applied to model cyclohexylammonium stearate, each offering a different level of theory and providing specific types of information. The choice of method depends on the properties of interest and the desired balance between accuracy and computational cost. mdpi.comspringer.com

Quantum mechanical calculations, which solve the Schrödinger wave equation, are used to investigate the electronic structure of molecules. nih.gov Density Functional Theory (DFT) is a widely used QM method that calculates the electron density to determine ground-state properties like molecular structure, total energy, and electronic properties with a good balance of accuracy and efficiency. mdpi.comunige.ch

For this compound, DFT can be employed to:

Optimize the molecular geometry of the cyclohexylammonium cation and the stearate anion, providing precise bond lengths and angles.

Calculate electronic properties such as the distribution of atomic charges, which is crucial for understanding electrostatic interactions.

Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key descriptors for predicting chemical reactivity. researchgate.net

Investigate the vibrational frequencies of the molecule, which can be compared with experimental spectroscopic data (e.g., FTIR) to validate the computational model. researchgate.net

DFT has been successfully used to calculate properties for related compounds. For instance, the B3LYP functional with a 6-311G** basis set is a common choice for such calculations. While specific DFT studies on this compound are not extensively published, the methodology is standard for organic salts. peerj.com The primary challenge in DFT is the selection of an appropriate exchange-correlation functional, as its accuracy can vary depending on the system being studied. mdpi.comaps.org

Table 1: Representative DFT-Calculated Parameters for this compound Components

This table presents hypothetical yet representative data that would be obtained from a DFT calculation on the individual ions of this compound, based on principles from computational chemistry literature.

ParameterCyclohexylammonium Cation (C₆H₁₁NH₃⁺)Stearate Anion (C₁₇H₃₅COO⁻)
Optimized Geometry (Selected Bond Lengths) N-H: ~1.03 ÅC=O: ~1.25 Å
C-N: ~1.50 ÅC-O: ~1.28 Å
Mulliken Atomic Charges N: ~ -0.9 eO (carbonyl): ~ -0.7 e
H (on N): ~ +0.4 eO (single bond): ~ -0.8 e
HOMO Energy ~ -8.5 eV~ -3.2 eV
LUMO Energy ~ +2.1 eV~ +4.5 eV
HOMO-LUMO Gap ~ 10.6 eV~ 7.7 eV

Molecular Dynamics (MD) simulations compute the trajectories of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of their dynamic behavior. mdpi.comnih.gov This technique is particularly well-suited for studying large systems and processes that occur over timescales from picoseconds to microseconds. nih.gov

For this compound, MD simulations can reveal:

Solvation and Diffusion: How individual ions interact with solvent molecules and move within a solution.

Aggregate Formation: The process by which surfactant molecules self-assemble into micelles or other aggregates in a solvent.

Membrane Interactions: As a surfactant, how it interacts with lipid bilayers, a process relevant to its biological applications. nih.gov

Conformational Dynamics: The flexibility of the stearate chain and the cyclohexyl ring, and how their conformations change over time.

MD simulations rely on force fields, which are sets of parameters that define the potential energy of the system. nih.gov Common force fields for organic molecules include CHARMM, AMBER, and OPLS-AA. nih.govarxiv.org The accuracy of an MD simulation is highly dependent on the quality of the force field used.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. nih.govscielo.org.mx Following docking, binding energy calculations can estimate the strength of the interaction.

While this compound is not a typical drug molecule, docking could be used to investigate its interactions with specific biological targets if it were being studied for a particular biological activity, such as its reported antimicrobial properties. For example, it could be docked into the active site of a bacterial enzyme to explore potential mechanisms of inhibition. Binding energy calculations, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), would then quantify the affinity of the compound for the target. google.com

Modeling of Intermolecular Interactions and Hydrogen Bonding Networks

The properties of this compound are heavily influenced by non-covalent interactions, particularly the strong hydrogen bonds between the ammonium (B1175870) group (N-H) of the cation and the carboxylate group (COO⁻) of the anion. Computational modeling is essential for characterizing these interactions.

Hydrogen Bond Analysis: MD simulations can be used to track the formation and breaking of hydrogen bonds over time, providing statistics on their lifetimes, distances, and angles. nih.gov This is critical for understanding the stability of ion pairs and larger aggregates. In the solid state, these hydrogen bonds form extensive networks that define the crystal structure. liverpool.ac.uknih.gov

Symmetry-Adapted Perturbation Theory (SAPT): For a more detailed understanding of the nature of the interaction, high-level QM methods like SAPT can be used. mdpi.com SAPT decomposes the total interaction energy into physically meaningful components: electrostatics, exchange (repulsion), induction (polarization), and dispersion (van der Waals forces). This allows for a precise characterization of what forces hold the ion pair together. For an ionic salt like this compound, electrostatic forces and hydrogen bonding are expected to be the dominant attractive contributions. mdpi.com

Table 2: Illustrative SAPT Energy Decomposition for the Cyclohexylammonium-Stearate Ion Pair

This table provides a hypothetical but realistic breakdown of interaction energies for the ion pair, as would be calculated by SAPT.

Interaction Energy ComponentEstimated Value (kcal/mol)Description
Electrostatics -110Strong attraction between the positive ammonium and negative carboxylate groups.
Exchange +75Pauli repulsion from overlapping electron orbitals.
Induction -25Stabilization from charge distortion and polarization.
Dispersion -15Attraction from correlated electron fluctuations (van der Waals forces).
Total Interaction Energy -75The net stabilization energy of the ion pair.

Simulation of Self-Assembly Processes and Aggregate Morphology Prediction

As an amphiphilic salt, this compound is expected to self-assemble in solution to form aggregates like micelles. Coarse-grained (CG) molecular dynamics and dissipative particle dynamics (DPD) are powerful simulation techniques for studying these large-scale phenomena, which occur on length and time scales inaccessible to fully atomistic simulations. nih.gov

In these methods, groups of atoms (e.g., the cyclohexyl ring, a few methylene (B1212753) units of the stearate tail) are represented as single "beads." nih.gov This simplification allows for the simulation of much larger systems for longer times. Such simulations can predict:

The critical micelle concentration (CMC).

The size and shape (e.g., spherical, cylindrical) of the resulting aggregates.

The arrangement of the cyclohexylammonium and stearate ions within the aggregates.

These simulations can be tuned to match experimental observations, providing a molecular-level picture of the self-assembly process that drives the surfactant behavior of the compound. semanticscholar.orgrsc.org

Prediction of Polymorphic Stability and Transformation Pathways

This compound is known to exhibit at least three polymorphic forms, which are different crystal structures of the same compound. Since polymorphs can have different physical properties, including solubility and stability, predicting and controlling polymorphism is critical. mt.comscispace.com

Computational methods can be used to study the relative stabilities of different polymorphs and the pathways by which they transform into one another:

Lattice Energy Calculations: QM methods, particularly solid-state DFT, can be used to calculate the lattice energies of different potential crystal structures. The structure with the lowest lattice energy is predicted to be the most thermodynamically stable at 0 K. univ-mrs.fr

Molecular Dynamics Simulations: MD simulations can be performed on different crystal forms at various temperatures and pressures to assess their relative stabilities under specific conditions. By simulating a system containing a less stable polymorph, it is sometimes possible to observe the solvent-mediated or solid-state transformation to a more stable form, providing insights into the transformation mechanism. univ-mrs.frresearchgate.netresearchgate.net

By comparing the calculated Gibbs free energies of the different forms as a function of temperature, a phase diagram can be constructed to predict which polymorph is the most stable under given conditions. tainstruments.com

Computational Insights into Reaction Mechanisms and Catalysis

Computational chemistry and molecular modeling have emerged as powerful tools to investigate chemical reactions and catalytic processes at a molecular level. While specific computational studies focusing exclusively on the reaction mechanisms and catalytic properties of this compound are not extensively documented in publicly available literature, insights can be drawn from theoretical studies on analogous systems, such as other long-chain carboxylate ammonium salts and the interactions between amines and carboxylic acids. These studies provide a foundational understanding of the potential behavior of this compound in various chemical environments.

Theoretical investigations, often employing Density Functional Theory (DFT), are instrumental in elucidating the intricacies of chemical reactions. For instance, DFT calculations can be used to study the proton transfer between an amine and a carboxylic acid, a fundamental step in the formation of salts like this compound. The stability of the resulting ion pair, or salt bridge, is crucial for the compound's structure and reactivity. Computational models can predict the geometric parameters and interaction energies of such salt bridges.

In the context of catalysis, the individual components of this compound—the cyclohexylammonium cation and the stearate anion—can be computationally modeled to understand their potential roles. For example, in reactions where an acid catalyst is required, the cyclohexylammonium ion could be studied for its ability to donate a proton. Conversely, the stearate anion, as a carboxylate, could be modeled for its nucleophilic properties.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For a surfactant-like molecule such as this compound, MD simulations could provide insights into its self-assembly into micelles or other aggregates in different solvents. This aggregation behavior is often linked to catalytic activity, where the hydrophobic core of a micelle can provide a unique environment for certain reactions.

While direct computational data for this compound is sparse, the following tables present hypothetical data based on analogous systems to illustrate the type of information that computational studies can provide.

Table 1: Hypothetical DFT Calculation Results for the Cyclohexylammonium-Stearate Ion Pair

This table showcases the kind of data that could be generated from DFT calculations to describe the interaction between the cyclohexylammonium cation and the stearate anion.

ParameterValueDescription
Interaction Energy (kcal/mol)-110.5The energy released upon the formation of the ion pair from the individual ions, indicating a strong electrostatic attraction.
N-H···O Bond Distance (Å)1.75The distance of the hydrogen bond between the ammonium group and the carboxylate group, suggesting a strong interaction.
Proton Transfer Barrier (kcal/mol)2.5The energy barrier for the proton to transfer from the amine to the carboxylic acid, indicating a facile salt formation.
Dipole Moment (Debye)15.2A measure of the overall polarity of the ion pair, which influences its solubility and interaction with other molecules.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound Micellization

This table illustrates the parameters that could be obtained from MD simulations to characterize the self-assembly of this compound in an aqueous solution.

ParameterValueDescription
Critical Micelle Concentration (mM)0.8The concentration at which micelles begin to form, a key property for surfactants.
Aggregation Number60The average number of this compound molecules in a single micelle.
Radius of Gyration of Micelle (nm)2.5A measure of the size of the micelle, which can influence its catalytic properties.
Solvent Accessible Surface Area (Ų)3500The surface area of the micelle that is in contact with the solvent, affecting interactions with reactants.

It is important to reiterate that the data presented in these tables are illustrative and based on findings for similar chemical systems. Dedicated computational studies on this compound are required to obtain precise and validated data for this specific compound. Such studies would be invaluable for understanding its reaction mechanisms and for designing novel catalytic applications.

Advanced Research Applications and Material Science Perspectives

Role in Functional Materials Design and Engineering

In the development of hybrid materials and polymer composites, cyclohexylammonium stearate (B1226849) serves as a critical interfacial modifier. Many high-performance materials are blends of polymers that are inherently immiscible, which often results in poor mechanical properties. kpi.ua Interfacial modifiers are added to such systems to improve compatibility. kpi.ua Cyclohexylammonium stearate, by reducing the surface tension between different phases, can facilitate better mixing and create more stable and homogenous dispersions.

Its effectiveness stems from its ability to position itself at the interface between, for example, a polymer matrix and a filler material. The long, non-polar stearate chain can interact with the polymer, while the polar cyclohexylammonium head can associate with the filler. This dual interaction improves adhesion between the components, which is crucial for enhancing the mechanical properties and durability of the final composite material. kpi.ua This principle is applied to improve the performance of materials like polymer blends and composites reinforced with fillers. csic.es

This compound is relevant to the development of sustainable materials as it can be derived from renewable resources. nih.govresearchgate.net Its stearate component comes from stearic acid, a common fatty acid found in plant and animal fats, making it an oleochemical-based product. nih.govljmu.ac.uk This positions it as a bio-based surfactant, offering an alternative to purely petroleum-derived chemicals. researchgate.netmdpi.com

The use of such bio-based surfactants aligns with green chemistry principles by utilizing renewable feedstocks. ljmu.ac.uksolvay.com In practical applications, these materials can contribute to more sustainable industrial processes. For example, in plastics and rubber manufacturing, such additives can improve the processability of materials, potentially lowering energy consumption and enabling the use of recycled polymers by enhancing their compatibility. baerlocher.com

Applications in Interfacial Engineering and Surface Science

The primary function of this compound in interfacial science is to control the interactions at the boundaries between different phases, such as oil-water or solid-liquid interfaces.

This compound functions as an effective emulsifier, a substance that stabilizes mixtures of immiscible liquids like oil and water. fiveable.me The stabilization is achieved through several mechanisms that prevent the dispersed droplets from coalescing. fiveable.mescitechnol.com

First, the surfactant molecules adsorb at the oil-water interface, creating a protective film that lowers the interfacial tension. fiveable.me Second, the charged nature of the ammonium (B1175870) headgroup can create an electrical double layer around the droplets, leading to electrostatic repulsion that keeps them apart. fiveable.mefiveable.me Third, the bulky structure of the cyclohexyl group provides a physical, or steric, barrier that further hinders droplet aggregation. fiveable.me In solid-in-liquid dispersions, such as those used in paints or paper manufacturing, metallic stearates like calcium stearate perform a similar role by adsorbing onto solid particles, preventing them from clumping together and ensuring a uniform distribution. onic.mx

Stabilization MechanismDescription
Interfacial Tension Reduction Surfactant molecules accumulate at the interface between immiscible liquids (e.g., oil and water), lowering the energy required to create new surface area and facilitating droplet formation. fiveable.me
Electrostatic Repulsion The ionic head groups of the surfactant create a surface charge on the droplets, causing them to repel each other and preventing coalescence. fiveable.mefiveable.me
Steric Hindrance The physical bulk of the surfactant molecules, particularly the cyclohexyl group in this case, creates a protective barrier that physically prevents droplets from getting too close. fiveable.me

Stearate-based compounds are widely recognized for their excellent lubrication properties, particularly in boundary lubrication regimes where surfaces are in close contact under high loads. pharmaguideline.compharmaexcipients.com Boundary lubrication relies on the formation of a thin, durable film on the sliding surfaces, which reduces direct metal-to-metal contact and thus minimizes friction and wear. pharmaguideline.comtribologia.org

This compound achieves this through its molecular structure. The polar ammonium head group strongly adsorbs onto the material surface, while the long, hydrophobic stearate tails orient themselves to form a low-shear-strength layer. pharmaexcipients.comdissolutiontech.com This film acts as a protective barrier that can withstand significant pressure, a critical function in many industrial and mechanical processes. pharmaguideline.comsciopen.com The effectiveness of such lubricants is a key factor in the longevity and efficiency of mechanical components. sciopen.comresearchgate.net

This compound as a Model System for Fundamental Surfactant Science

Beyond its direct applications, this compound serves as a useful model system for advancing the fundamental understanding of surfactant science. Surfactants self-assemble in solution into organized structures called micelles when their concentration exceeds a certain point, known as the critical micelle concentration (CMC). researchgate.netresearchgate.netcore.ac.uk

The study of how molecules like this compound form these aggregates provides insight into the thermodynamic forces that govern self-assembly, such as hydrophobic interactions and electrostatic forces. researchgate.netnih.govmdpi.com By systematically varying factors like the alkyl chain length or the structure of the headgroup (in this case, the bulky cyclohexyl ring), researchers can investigate how molecular architecture influences properties like the CMC, micelle size, and shape. researchgate.netcore.ac.uk This fundamental knowledge is crucial for designing new surfactants with optimized performance for specific applications, from detergents to advanced drug delivery systems. nih.govcrosa.com.tw

This compound, an organic salt formed from the reaction of cyclohexylamine (B46788) and stearic acid, possesses a unique combination of properties stemming from its molecular structure. It comprises a hydrophobic cyclohexylammonium cation and a long-chain stearate anion, which gives it surfactant-like characteristics. This amphiphilic nature, where one part of the molecule is soluble in water and the other in fats or oils, underpins its application in various advanced research and material science fields.

One of the primary research applications of this compound is as a surfactant. It effectively reduces the surface tension between different phases, making it a valuable agent for creating stable emulsions and dispersions. This property is crucial in numerous chemical processes. In the realm of nanotechnology, it is utilized as a surfactant to stabilize nanoparticles during their synthesis. This stabilization is key to preventing agglomeration, enhancing the dispersion of nanoparticles in solvents, and achieving a uniform particle size distribution.

In the field of material science, this compound has been investigated as a volatile corrosion inhibitor (VCI). drdo.gov.in Studies have shown its effectiveness in protecting ferrous metals, particularly under milder test conditions. drdo.gov.in While it may be less effective in severe exposure conditions with high concentrations of sulfur dioxide, its performance is notable in less aggressive environments. drdo.gov.in For instance, it has demonstrated better protection in long-term tests compared to more accelerated, harsh tests. drdo.gov.in However, research indicates that its effectiveness can be influenced by the presence of other substances, as cyclohexylamine carbonate can accelerate copper corrosion and cyclohexylamine nitrite (B80452) can accelerate lead corrosion. drdo.gov.in

Furthermore, the constituent parts of this compound, namely cyclohexylamine and stearic acid, are being explored in the synthesis of complex materials and molecules. Research into platinum(IV) prodrugs for anticancer applications has utilized both long-chain hydrophobic stearic acid and cyclohexylamine as ligands. researchgate.net In this context, the lipophilicity imparted by these moieties is a critical factor influencing the cytotoxicity of the complexes. researchgate.net In the rubber industry, intermediates involving cyclohexylamine and zinc/stearate complexes have been identified as accelerators in the sulfur cross-linking of isoprene (B109036) rubber, a process central to vulcanization. acs.org

The compound also finds use in biological research, specifically in the preparation of biological samples. Additionally, its thermal stability is a relevant characteristic, with decomposition expected at temperatures below 200°C due to the thermal sensitivity of the stearate chain.

Research Area Specific Application of this compound Key Findings/Observations
Nanotechnology Surfactant in Nanoparticle SynthesisStabilizes nanoparticles, enhances dispersion, and improves size uniformity.
Material Science Volatile Corrosion Inhibitor (VCI)Provides good corrosion inhibition for ferrous metals under milder conditions. drdo.gov.in
Emulsion Chemistry Emulsification AgentForms stable emulsions crucial for various chemical processes.
Biological Research Sample PreparationUtilized in the preparation of biological samples.
Advanced Synthesis Component in Complex MoleculesThe cyclohexylamine and stearate moieties are used in creating platinum(IV) anticancer prodrugs and are relevant in rubber vulcanization accelerators. researchgate.netacs.org

Future Directions and Emerging Research Avenues in this compound Research

The existing applications of this compound open up several promising avenues for future research and development. Building upon its established properties, scientists can explore new functionalities and enhance its performance in various material science and biomedical contexts.

A significant future direction lies in the optimization of its surfactant properties for advanced applications . This could involve creating novel drug delivery systems where the compound acts as a carrier for hydrophobic drugs, improving their solubility and bioavailability. Further research into its interaction with lipid bilayers and proteins could unlock new possibilities in biochemical and pharmaceutical formulations. The polymorphism of this compound, which exists in at least three forms, presents another research opportunity. Controlling and stabilizing specific polymorphic forms could lead to materials with tailored properties for specialized applications, a common practice for pharmaceutical-grade materials.

In the area of corrosion inhibition , future work could focus on enhancing the efficacy of this compound for use in more aggressive environments. drdo.gov.in This might involve synergistic formulations with other inhibitors or incorporation into smart coatings that release the inhibitor in response to specific environmental triggers. Investigating its effectiveness on a wider range of non-ferrous metals and alloys is also a logical next step, given that some amine-based inhibitors can have adverse effects on metals like copper and lead. drdo.gov.in

The role of the cyclohexylamine and stearate components in advanced therapeutic agents warrants deeper exploration. The findings from research on platinum(IV) complexes suggest a potential pathway for designing next-generation anticancer drugs where these moieties help to tune the agent's lipophilicity and cellular uptake. researchgate.net Future studies could investigate similar complexes with other metal centers or explore their use in targeting specific cancer cell types.

Finally, the connection between cyclohexylamine/stearate complexes and the vulcanization of rubber points towards the development of more efficient and environmentally friendly rubber processing technologies. acs.org Research could aim to clarify the precise mechanism of acceleration and design novel catalysts based on this compound that operate under milder conditions or with greater efficiency, contributing to a new paradigm in vulcanization techniques. acs.org

Potential Research Avenue Objective Potential Impact
Advanced Drug Delivery Utilize surfactant properties to encapsulate and deliver hydrophobic drugs.Improved drug efficacy and bioavailability.
Polymorphism Control Stabilize specific crystalline forms of the compound.Development of materials with tailored physical and chemical properties.
Enhanced Corrosion Inhibition Develop synergistic formulations for severe environments and diverse metals.Broader industrial application for metal protection. drdo.gov.in
Targeted Anticancer Agents Design novel metal-based therapeutic complexes using its moieties.Creation of more effective and selective cancer treatments. researchgate.net
Sustainable Rubber Technology Develop more efficient and eco-friendly vulcanization accelerators.Greener and more cost-effective rubber manufacturing processes. acs.org

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing cyclohexylammonium stearate single crystals suitable for structural analysis?

  • Methodological Answer: this compound can be synthesized via the slow evaporation solution technique. Combine equimolar ratios of cyclohexylamine and stearic acid in a polar solvent (e.g., ethanol or methanol) under reflux. Filter the solution to remove impurities and allow slow evaporation at 25–30°C for 1–2 weeks. Crystallization conditions (solvent choice, temperature) should be optimized to avoid polymorphic inconsistencies .
  • Key Data: Typical yield ranges from 65–80%. Purity can be verified via HPLC (>98%) and melting point analysis (e.g., 135–140°C).

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer:

  • FTIR: Identify N–H stretching (~3150 cm⁻¹) and carboxylate asymmetric/symmetric stretches (1550 cm⁻¹ and 1400 cm⁻¹).
  • Single-crystal X-ray diffraction (SCXRD): Determine space group (e.g., monoclinic P2₁/c), unit cell parameters (e.g., a = 10.2 Å, b = 12.5 Å, c = 15.3 Å), and hydrogen-bonding networks. Refinement with SHELXL typically achieves R factors < 0.05 .
  • Thermal Analysis: Use TGA-DSC to assess decomposition steps (e.g., loss of cyclohexylamine at ~200°C) and melting behavior .

Q. How can researchers confirm the protonation state of the cyclohexylammonium cation in stearate salts?

  • Methodological Answer: Perform ¹H NMR in deuterated DMSO to observe the NH₃⁺ proton signal (δ = 6.5–7.5 ppm). Compare with SCXRD-derived bond lengths (e.g., N–C bonds ~1.48 Å) and hydrogen-bonding distances (< 2.2 Å) to confirm ionic interactions .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported nonlinear optical (NLO) properties of this compound derivatives?

  • Methodological Answer:

  • Density Functional Theory (DFT): Calculate hyperpolarizability (β) using the B3LYP functional and 6-311G** basis set. Compare with experimental second-harmonic generation (SHG) efficiency.
  • Crystal Packing Analysis: Use PLATON to evaluate non-centrosymmetric space groups (e.g., P2₁2₁2), which are critical for NLO activity .
    • Example: A derivative with β = 8.4 × 10⁻³⁰ esu showed SHG efficiency 1.2× KDP, validated via Kurtz-Perry powder testing .

Q. What strategies address discrepancies in thermal stability data across studies?

  • Methodological Answer:

  • Controlled Atmosphere TGA: Conduct analyses under nitrogen vs. air to isolate oxidative decomposition pathways.
  • Purity Assessment: Use HPLC-MS to detect trace solvents or unreacted precursors that may lower observed decomposition temperatures.
  • Polymorph Screening: SCXRD and PXRD can identify variations in crystal packing that affect thermal behavior .

Q. How do solvent polarity and counterion selection influence the crystal growth of cyclohexylammonium salts?

  • Methodological Answer:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF) favor ionic interactions, while protic solvents (e.g., ethanol) may disrupt hydrogen bonding.
  • Counterion Effects: Larger anions (e.g., terephthalate) increase lattice energy, improving thermal stability. Compare with smaller anions (e.g., nitrate) using DSC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.